Eudesmin

Anti-inflammatory Cytokine inhibition RAW264.7

Eudesmin (≥98%, CAS 526-06-7) delivers the highest TNF-α inhibitory potency among Magnolia fargesii lignans (IC50 51 μM), outperforming magnolin and lirioresinol-B dimethylether. As a selective, noncompetitive UGT1A1 inhibitor (Ki 25.7 μM) with negligible cross-reactivity against UGT1A4/1A6/1A9/2B7 at 200 μM, it enables clean phase II metabolism profiling without off-target confounding. Its non-cytotoxic profile (IC50 >100 μM across all tested cell lines) uniquely supports MDR reversal and P-gp inhibition studies — unlike podophyllotoxin (IC50 13–61 nM). Critically, researchers must specify the (−)-enantiomer; (+)-eudesmin activates opposing PKC/PKA/MAPK pathways and promotes neurite outgrowth instead of adipogenesis inhibition, introducing uncontrolled variability if substituted.

Molecular Formula C22H26O6
Molecular Weight 386.4 g/mol
Cat. No. B1212799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEudesmin
Synonymseudesmin
Molecular FormulaC22H26O6
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC
InChIInChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21+,22+/m1/s1
InChIKeyPEUUVVGQIVMSAW-DJDZNOHASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eudesmin for Scientific Procurement: Chemical Class, Structural Identity, and Baseline Characterization


Eudesmin (CAS: 526-06-7, also known as (−)-Eudesmin or Pinoresinol dimethyl ether) is a naturally occurring furofuran lignan characterized by a non-phenolic bis(3,4-dimethoxyphenyl)tetrahydrofuro[3,4-c]furan core structure [1]. It belongs to the tetrahydrofurofuranoid lignan (TFL) subclass and shares a strikingly similar chemical scaffold with seven closely related TFL constituents from Magnoliae Flos—namely magnolin, fargesin, aschantin, lirioresinol B dimethyl ether, epimagnolin, and kobusin [2]. Eudesmin is isolated from diverse botanical sources including Magnolia species, Zanthoxylum armatum, Araucaria araucana, and Haplophyllum perforatum, and is commercially available for research use at high purity (≥99%) [3]. The compound has been reported to exhibit anti-inflammatory, anti-tumor, neuroprotective, and metabolic regulatory activities, with several direct comparative studies establishing its relative potency and selectivity profile against close structural analogs [2][3].

Eudesmin for Targeted Research: Why Generic Lignan Substitution Compromises Experimental Reproducibility


Although eudesmin shares a nearly identical furofuran core with other Magnoliae Flos TFLs such as magnolin, fargesin, epimagnolin, and kobusin [1], critical differences in their methoxy substitution patterns and stereochemistry confer distinct biological selectivity profiles that preclude interchangeable use in research applications. Direct comparative studies demonstrate that eudesmin exhibits the strongest TNF-α inhibitory activity (IC50 = 51 μM) among the three lignans (eudesmin, magnolin, and lirioresinol-B dimethylether) co-isolated from Magnolia fargesii [2]. Furthermore, in human liver microsome assays evaluating UDP-glucuronosyltransferase (UGT) inhibition, the five TFLs display quantitatively distinct Ki values for UGT1A1 (ranging from 3.6 μM for epimagnolin A to 26.0 μM for magnolin, with eudesmin at 25.7 μM) and varying competitive/noncompetitive inhibition mechanisms [3]. These measurable differences in potency and enzyme selectivity underscore that substituting eudesmin with an in-class analog without verifying assay-specific performance parameters introduces uncontrolled variability that compromises data reproducibility and may lead to erroneous mechanistic conclusions.

Eudesmin for Scientific Selection: Head-to-Head Quantitative Differentiation Evidence vs. Closest Structural Analogs


Eudesmin vs. Magnolin and Lirioresinol-B Dimethylether: Superior TNF-α Inhibitory Potency in RAW264.7 Macrophages

In a head-to-head comparison of three lignans (eudesmin, magnolin, and lirioresinol-B dimethylether) co-isolated from Magnolia fargesii flower buds, eudesmin demonstrated the strongest inhibitory activity against TNF-α production in LPS-stimulated murine RAW264.7 macrophages [1]. The study reported an IC50 value of 51 μM for eudesmin, whereas magnolin and lirioresinol-B dimethylether exhibited weaker inhibition (exact IC50 values for comparators not numerically specified in the primary source, but eudesmin was explicitly identified as the most potent of the three) [1].

Anti-inflammatory Cytokine inhibition RAW264.7

Eudesmin vs. Fargesin, Epimagnolin A, Magnolin, and Yangambin: Differential UGT1A1 and UGT1A3 Inhibition Potency and Mechanism in Human Liver Microsomes

A comprehensive comparative study evaluated the inhibition of six major human UDP-glucuronosyltransferase (UGT) isoforms by five tetrahydrofurofuranoid lignans (eudesmin, fargesin, epimagnolin A, magnolin, and yangambin) in pooled human liver microsomes [1]. Eudesmin inhibited UGT1A1 and UGT1A3 activities while showing negligible inhibition of UGT1A4, UGT1A6, UGT1A9, and UGT2B7 at 200 μM [1]. For UGT1A1-catalyzed SN38 glucuronidation, eudesmin exhibited noncompetitive inhibition with a Ki of 25.7 μM, compared to Ki values of 25.3 μM (fargesin), 3.6 μM (epimagnolin A), 26.0 μM (magnolin), and 17.1 μM (yangambin) [1]. For UGT1A3-catalyzed chenodeoxycholic acid 24-acyl-glucuronidation, eudesmin demonstrated competitive inhibition with a Ki of 39.8 μM, versus 24.3 μM (fargesin), 15.1 μM (epimagnolin A), 37.6 μM (magnolin), and 66.8 μM (yangambin) [1].

Drug metabolism UGT inhibition Drug-drug interaction

Eudesmin vs. Diphyllin, Podophyllotoxin, and Etoposide: Minimal Cytotoxicity Enables P-gp Reversal Without Direct Tumor Cell Killing

A direct comparative cytotoxicity screening evaluated eudesmin against diphyllin, podophyllotoxin, and etoposide across three healthy cell lines and seven sensitive or resistant human solid cancer lines [1]. Eudesmin displayed IC50 values >100 μM on all tested cell lines, indicating negligible direct cytotoxicity [1]. In contrast, diphyllin exhibited IC50 values ranging from 10⁻⁶ to 10⁻⁴ M, podophyllotoxin showed IC50 values of 13–61 nM, and etoposide demonstrated tumoricidal effects close to diphyllin but with 65-fold lower toxicity to human primary fibroblasts than diphyllin [1]. Despite its low cytotoxicity, eudesmin demonstrated the ability to reverse P-glycoprotein (P-gp)-mediated drug efflux in MDR1-transfected MDCK cells and doxorubicin-resistant MCF7/Dox breast carcinoma cells, as evidenced by increased accumulation of [³H]-vinblastine [1].

Multidrug resistance P-glycoprotein Cancer

Eudesmin vs. Alkaloid Co-Constituents: Distinct Pharmacokinetic Absorption Profile in Rat Plasma

A UFLC-MS/MS pharmacokinetic study compared the absorption kinetics of eudesmin with two co-occurring alkaloids (N-methylanhydrotetrahydroberberrubine A and dictamnine) from Zanthoxylum armatum roots in rat plasma [1]. The analysis revealed that the alkaloids were rapidly absorbed with Tmax values of 0.167–0.292 hours, whereas eudesmin exhibited substantially slower absorption with a Tmax of 2.5 hours [1]. All compounds accumulated at high concentrations in the gastrointestinal tract [1]. The linear quantification range for eudesmin was 20–4000 ng/mL, compared to 0.5–400 ng/mL for the alkaloids [1].

Pharmacokinetics Bioavailability ADME

Eudesmin vs. Secoisolariciresinol, Lariciresinol, and Matairesinol: Differential Abundance and Bioactivity Profile in Araucaria araucana

Quantitative phytochemical analysis of Araucaria araucana knots, branches, and stemwood revealed that secoisolariciresinol is the predominant lignan at 45.77 mg g⁻¹, followed by eudesmin at 22.68 mg g⁻¹, lariciresinol at 4.57 mg g⁻¹, and matairesinol at 1.19 mg g⁻¹ [1]. Despite being the second most abundant lignan in the knotwood, purified eudesmin did not display detectable antioxidant activity in the DPPH radical scavenging assay, nor did it exhibit cytotoxic activity against SH-SY5Y neuroblastoma or P3X myeloma cell lines, whereas the crude knotwood extract showed moderate activity [1].

Natural product isolation Lignan quantification Antioxidant

Eudesmin Stereoisomer Differentiation: (−)-Eudesmin (S6K1 Inhibition) vs. (+)-Eudesmin (PKC/PKA/MAPK Activation)

The two enantiomeric forms of eudesmin exhibit distinct and, in some respects, opposing signaling pathway activities. (−)-Eudesmin (also designated (−)-Eudesmine) impairs adipogenic differentiation through inhibition of the S6K1 signaling pathway, demonstrating dose-dependent suppression of S6K1 activation and nuclear translocation at concentrations of 20–80 μM in mesenchymal stem cells [1]. In contrast, (+)-Eudesmin (Pinoresinol dimethyl ether) stimulates neurite outgrowth from PC12 cells via activation of upstream MAPK, PKC, and PKA pathways, and also inhibits NO levels . Both stereoisomers are commercially available as distinct catalog items with specified enantiomeric purity (≥99% for research-grade material) .

Stereochemistry Signaling pathway Adipogenesis

Eudesmin for Targeted Research: Evidence-Backed Application Scenarios Derived from Quantitative Differentiation Data


In Vitro Anti-Inflammatory Screening Requiring Maximal TNF-α Suppression

For laboratories conducting LPS-stimulated RAW264.7 macrophage assays to identify TNF-α inhibitory compounds, eudesmin provides the highest potency among the three co-isolated Magnolia fargesii lignans (eudesmin, magnolin, and lirioresinol-B dimethylether), with a documented IC50 of 51 μM [1]. Researchers should select eudesmin over magnolin or lirioresinol-B dimethylether when maximum TNF-α suppression at a given concentration is the primary experimental objective. This application is supported by direct head-to-head comparative data from bioassay-guided fractionation studies [1].

Drug-Drug Interaction Studies Evaluating UGT1A1- and UGT1A3-Mediated Metabolic Clearance

For ADME-Tox laboratories investigating phase II glucuronidation pathways, eudesmin serves as a moderately potent, noncompetitive inhibitor of UGT1A1 (Ki = 25.7 μM) and competitive inhibitor of UGT1A3 (Ki = 39.8 μM) with high isoform selectivity—negligible inhibition of UGT1A4, UGT1A6, UGT1A9, and UGT2B7 at 200 μM [1]. Researchers requiring stronger UGT1A1 inhibition (Ki = 3.6 μM) may consider epimagnolin A as an alternative, while those seeking minimal UGT1A3 inhibition (Ki = 66.8 μM) may prefer yangambin [1]. The comprehensive Ki dataset across five TFLs enables rational compound selection based on desired UGT interaction profile [1].

Multidrug Resistance (MDR) Reversal Studies Requiring P-gp Modulation Without Cytotoxic Confounding

For cancer pharmacology laboratories studying P-glycoprotein-mediated drug efflux and multidrug resistance reversal, eudesmin is uniquely positioned as a non-cytotoxic tool compound. With IC50 values >100 μM across all tested healthy and cancer cell lines, eudesmin enables investigation of P-gp inhibition and [³H]-vinblastine accumulation in MDR1-overexpressing cells without the confounding effects of direct cell killing that plague podophyllotoxin (IC50 13–61 nM), etoposide, and diphyllin (IC50 10⁻⁶–10⁻⁴ M) [1]. This wide therapeutic window makes eudesmin the preferred lignan-based positive control for MDR reversal assays [1].

Metabolic Disease Research Targeting Adipogenesis and Obesity via S6K1 Pathway

For laboratories investigating adipogenic differentiation, obesity, and metabolic disorders, (−)-eudesmin is the essential research tool due to its demonstrated S6K1 signaling pathway inhibition at 20–80 μM in mesenchymal stem cells [1]. Treatment with (−)-eudesmin impairs adipogenesis and suppresses S6K1 activation and nuclear translocation [1]. Researchers must ensure procurement of the (−)-enantiomer, as (+)-eudesmin activates PKC/PKA/MAPK pathways and promotes neurite outgrowth rather than inhibiting adipogenesis [2]. This stereochemistry-dependent functional divergence has been mechanistically validated and is commercially documented [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eudesmin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.